
(2-Phenyl-1,2,3,4-tetrahydrophenanthren-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1R,2R)-2-phenyl-1,2,3,4-tetrahydrophenanthren-1-yl]acetic acid is an organic compound with a complex structure that includes a phenyl group and a tetrahydrophenanthrene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2R)-2-phenyl-1,2,3,4-tetrahydrophenanthren-1-yl]acetic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
2-[(1R,2R)-2-phenyl-1,2,3,4-tetrahydrophenanthren-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学研究应用
2-[(1R,2R)-2-phenyl-1,2,3,4-tetrahydrophenanthren-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-[(1R,2R)-2-phenyl-1,2,3,4-tetrahydrophenanthren-1-yl]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions .
相似化合物的比较
Similar Compounds
Similar compounds include other phenyl-substituted tetrahydrophenanthrenes and related acetic acid derivatives. Examples include:
- 1,2-diphenylethane
- 1,2-diphenylethene (stilbene)
- 2-phenylacetic acid
Uniqueness
What sets 2-[(1R,2R)-2-phenyl-1,2,3,4-tetrahydrophenanthren-1-yl]acetic acid apart from these similar compounds is its specific structural configuration, which can lead to unique chemical reactivity and biological activity.
属性
CAS 编号 |
7499-36-7 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
2-(2-phenyl-1,2,3,4-tetrahydrophenanthren-1-yl)acetic acid |
InChI |
InChI=1S/C22H20O2/c23-22(24)14-21-18(15-6-2-1-3-7-15)12-13-19-17-9-5-4-8-16(17)10-11-20(19)21/h1-11,18,21H,12-14H2,(H,23,24) |
InChI 键 |
MDNNIXBDLRFUEB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C(C1C4=CC=CC=C4)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



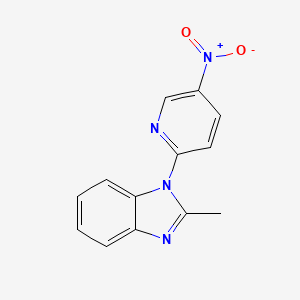
![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
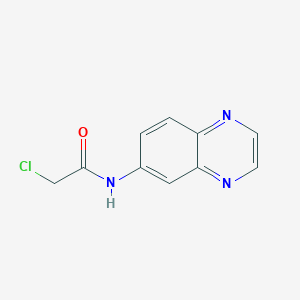
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)
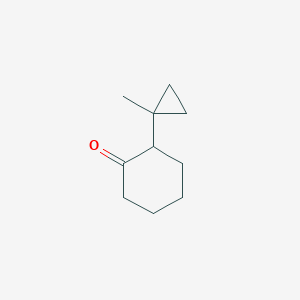


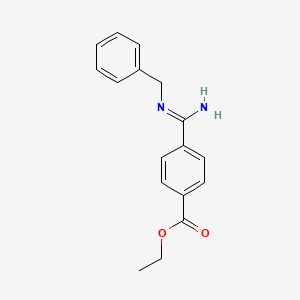
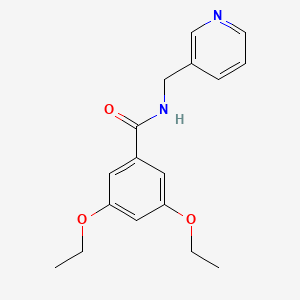
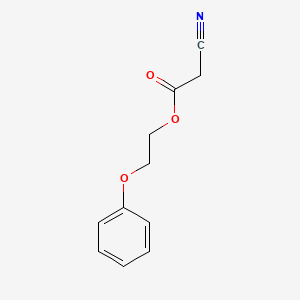
![3-(cyclohexanecarbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14130016.png)
